molecular formula C21H25NO2 B4277596 1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline

1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline

Cat. No. B4277596
M. Wt: 323.4 g/mol
InChI Key: KXRQDRQBAIBQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the indoline family of compounds, which are known for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline will be discussed in

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline is not fully understood. However, it is believed to exert its biological effects through the modulation of cellular signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and lipoxygenase.
Biochemical and Physiological Effects:
1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of inflammatory enzymes. It has also been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating various cellular processes and signaling pathways. Additionally, its fluorescent properties make it a useful probe for detecting metal ions in biological samples. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, its fluorescent properties make it a promising candidate for the development of new imaging probes for use in diagnostic and therapeutic applications.

Scientific Research Applications

1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline has been investigated for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antitumor, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-15-13-16-7-5-6-8-19(16)22(15)20(23)14-24-18-11-9-17(10-12-18)21(2,3)4/h5-12,15H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQDRQBAIBQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.